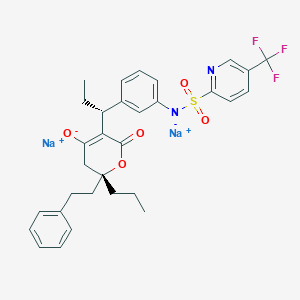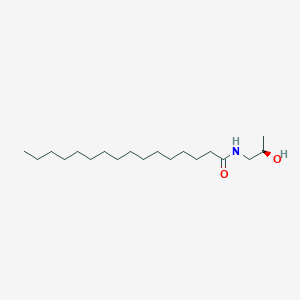
パルミチン酸モノイソプロパノールアミド, (R)-
概要
説明
Palmitic monoisopropanolamide, ®-, also known as N-[(2R)-2-hydroxypropyl]hexadecanamide, is a compound with the molecular formula C19H39NO2. It is a derivative of palmitic acid, a common long-chain saturated fatty acid found in various natural sources such as palm oil and animal fats. This compound is characterized by the presence of a hydroxyl group and an amide linkage, which contribute to its unique chemical properties .
科学的研究の応用
Palmitic monoisopropanolamide, ®-, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of cosmetics, surfactants, and lubricants due to its amphiphilic nature
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palmitic monoisopropanolamide, ®-, typically involves the reaction of palmitic acid with isopropanolamine. The process begins with the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with isopropanolamine to yield the desired amide product. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-30°C, and the reaction time ranging from 12 to 24 hours .
Industrial Production Methods
In an industrial setting, the production of Palmitic monoisopropanolamide, ®-, can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Palmitic monoisopropanolamide, ®-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halide or alkoxide derivatives.
作用機序
The mechanism of action of Palmitic monoisopropanolamide, ®-, involves its interaction with various molecular targets and pathways. It is known to modulate the activity of cannabinoid receptors (CB1 and CB2), which play a role in regulating pain, inflammation, and immune responses. The compound also influences the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. Additionally, it can induce apoptosis in cancer cells through the mitochondrial pathway by promoting the generation of reactive oxygen species (ROS) .
類似化合物との比較
Similar Compounds
Palmitoylethanolamide (PEA): An endocannabinoid-like compound with anti-inflammatory and analgesic properties.
Stearic monoisopropanolamide: A similar compound derived from stearic acid, with comparable chemical properties and applications.
Oleic monoisopropanolamide: Derived from oleic acid, known for its use in surfactants and emulsifiers
Uniqueness
Palmitic monoisopropanolamide, ®-, is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an amide linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
IUPAC Name |
N-[(2R)-2-hydroxypropyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNMGLLFMPXVFN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170886 | |
| Record name | Palmitic monoisopropanolamide, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179951-56-5 | |
| Record name | Palmitic monoisopropanolamide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179951565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitic monoisopropanolamide, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITIC MONOISOPROPANOLAMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3438DY3589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



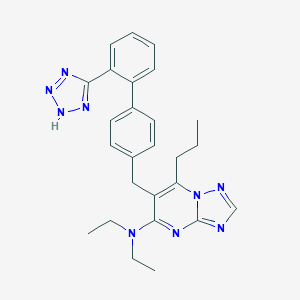

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
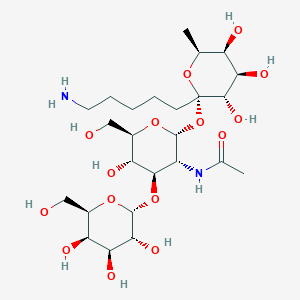

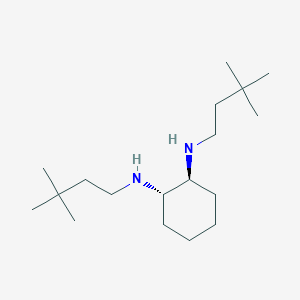
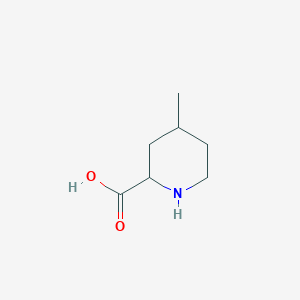
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
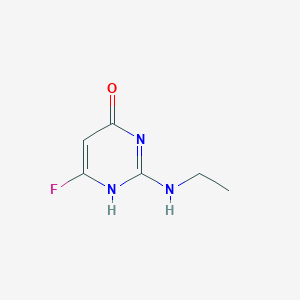
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
